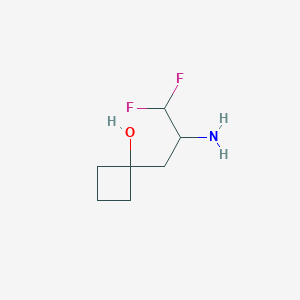
1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2470438-16-3 . It has a molecular weight of 165.18 . The IUPAC name for this compound is 1-(2-amino-3,3-difluoropropyl)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol” is 1S/C7H13F2NO/c8-6(9)5(10)4-7(11)2-1-3-7/h5-6,11H,1-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Cyclodextrins and Their Uses
Cyclodextrins are cyclic oligosaccharides known for their inclusion complex forming capability, significantly modifying the properties of the materials they complex with. Due to this, they find widespread use in industrial products, technologies, and analytical methods, particularly as drug carriers, in food and flavors, cosmetics, packing, textiles, separation processes, environment protection, fermentation, and catalysis. Their negligible cytotoxic effects make them particularly important for pharmaceutical applications (E. D. Valle, 2004).
Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids from terrestrial and marine species shows these compounds possess antimicrobial, antibacterial, antitumor, and other activities, highlighting the importance of cyclobutane structures in developing new drug leads. The synthesis, origins, and biological activities of these compounds demonstrate their potential as a source of new pharmaceuticals (Anastasia Sergeiko et al., 2008).
Cyclotides as Drug Design Templates
Cyclotides, characterized by their unique cyclic backbone and cystine knot, exhibit a range of biological activities and high stability, making them appealing for pharmaceutical applications. They serve as peptide-based templates for drug design, with methods developed for their production including solid phase peptide synthesis and recombinant methods. This highlights the potential of cyclotides and cyclotide-like molecules as drug leads and diagnostic agents (D. Craik et al., 2012).
Applications in Food Industry
Cyclodextrins, due to their ability to form inclusion complexes with lipophilic nutrients and flavor constituents, are widely used in food manufacturing. They serve to improve sensorial qualities, shelf life, and stabilize components, making them vital food additives for various applications. Their non-toxic nature and regulatory acceptance further support their broad use in the food industry (Antía Gonzalez Pereira et al., 2021).
Safety and Hazards
The safety information for “1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
Propiedades
IUPAC Name |
1-(2-amino-3,3-difluoropropyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-6(9)5(10)4-7(11)2-1-3-7/h5-6,11H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSTVLMTPTWRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(C(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3,3-difluoropropyl)cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

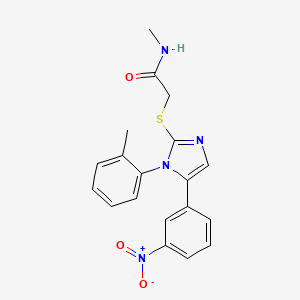
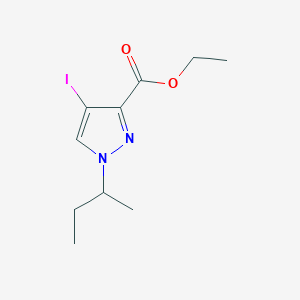
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)

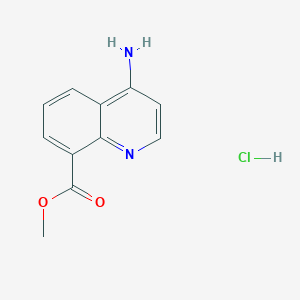


![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2896008.png)
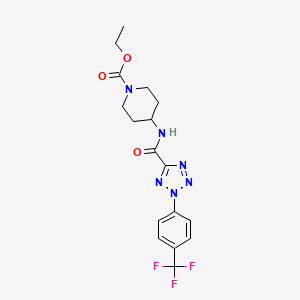
![Ethyl 2-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2896012.png)
![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)